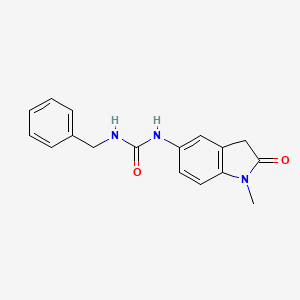

1-Benzyl-3-(1-methyl-2-oxoindolin-5-yl)urea

Description

1-Benzyl-3-(1-methyl-2-oxoindolin-5-yl)urea is a synthetic urea derivative characterized by a benzyl group attached to the urea nitrogen and a 1-methyl-2-oxoindolin-5-yl substituent. Its synthesis likely involves coupling benzyl isocyanate with the appropriately substituted indolin-5-amine precursor, a method common for urea derivatives .

Properties

IUPAC Name |

1-benzyl-3-(1-methyl-2-oxo-3H-indol-5-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2/c1-20-15-8-7-14(9-13(15)10-16(20)21)19-17(22)18-11-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3,(H2,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBUHDMPYZPNMCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-(1-methyl-2-oxoindolin-5-yl)urea typically involves the reaction of 1-methyl-2-oxoindoline with benzyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the formation of the urea linkage. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is obtained .

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-(1-methyl-2-oxoindolin-5-yl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxo group to a hydroxyl group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(1-methyl-2-oxoindolin-5-yl)urea involves its interaction with specific molecular targets and pathways:

Enzyme Inhibition: The compound acts as an inhibitor of acetylcholine esterase (AChE), preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission in the nervous system.

Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through the disruption of key signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-Benzyl-3-(1-methyl-2-oxoindolin-5-yl)urea with analogous urea derivatives from the evidence, emphasizing structural variations and physicochemical properties:

Note: LogP values estimated based on substituent contributions where explicit data are unavailable.

Key Observations:

- Structural Flexibility vs. Rigidity: The target compound’s indolinone core provides rigidity compared to the flexible pyrrolidinone in or the planar thiophene in . This may enhance target binding specificity but reduce metabolic stability.

- Electronic Effects : Fluorine in H59114 introduces electron-withdrawing effects, which could stabilize charge interactions in enzymatic binding pockets.

Research Findings and Functional Implications

- Synthetic Accessibility : Derivatives with simpler aryl groups (e.g., H59114) are commercially available , whereas complex analogs like require multi-step syntheses, limiting scalability.

- Crystallographic Studies : SHELX software (widely used for small-molecule refinement ) has been employed for structural elucidation of similar urea derivatives (e.g., indole-based compounds in ), suggesting applicability to the target compound’s characterization.

Biological Activity

1-Benzyl-3-(1-methyl-2-oxoindolin-5-yl)urea is a compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound can be attributed to several key mechanisms:

Enzyme Inhibition:

- Acetylcholine Esterase (AChE) Inhibition: The compound acts as an inhibitor of AChE, which prevents the breakdown of acetylcholine, thereby enhancing cholinergic transmission in the nervous system. This mechanism is significant for potential applications in neurodegenerative diseases such as Alzheimer's disease.

Anticancer Activity:

- Induction of Apoptosis: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through the disruption of key signaling pathways. This activity has been linked to its structural features that allow interaction with specific molecular targets involved in cancer progression.

Biological Activities

The compound exhibits a broad spectrum of biological activities, including:

- Anticancer Properties: Studies have shown that this compound demonstrates significant cytotoxicity against various cancer cell lines. For instance, it has been tested against cervical cancer (HeLa), human hepatoma (SMMC-7721), and leukemia (K562) cells, with notable IC50 values indicating potent activity .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound, revealing important insights:

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis indicates that modifications to the benzyl and urea moieties significantly impact the biological efficacy of the compound. Electron-donating groups tend to enhance activity, while electron-withdrawing groups reduce it. This insight is crucial for the design of more potent derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.